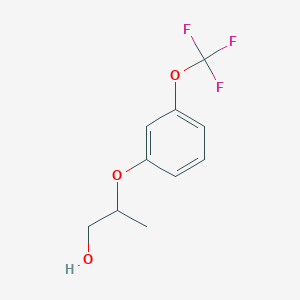![molecular formula C40H42BNO2 B13726969 4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis and pharmaceutical applications. Boronic esters are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid.
Reduction: Formation of the corresponding borane.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .
Aplicaciones Científicas De Investigación
4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester is used extensively in scientific research, including:
Chemistry: As a reagent in organic synthesis and cross-coupling reactions.
Biology: In the development of boron-containing drugs and bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action for 4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound facilitates the transfer of an organic group from boron to palladium, enabling the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Biphenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
- Phenylboronic Acid Pinacol Ester
Uniqueness
4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester is unique due to its specific structural features, which provide distinct reactivity and selectivity in cross-coupling reactions. Its ability to form stable boronic ester intermediates makes it particularly valuable in complex organic syntheses .
Propiedades
Fórmula molecular |
C40H42BNO2 |
|---|---|
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
3-methyl-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C40H42BNO2/c1-28(2)30-13-15-32(16-14-30)34-19-23-36(24-20-34)42(35-21-17-33(18-22-35)31-11-9-8-10-12-31)37-25-26-38(29(3)27-37)41-43-39(4,5)40(6,7)44-41/h8-28H,1-7H3 |
Clave InChI |
KDAGRMNAMXCZAZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



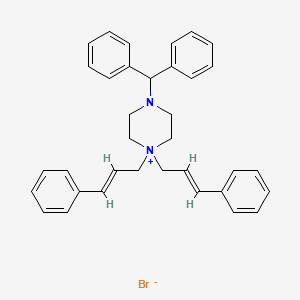
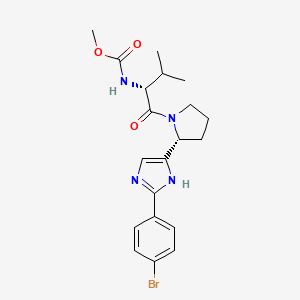
![(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13726911.png)
![2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)
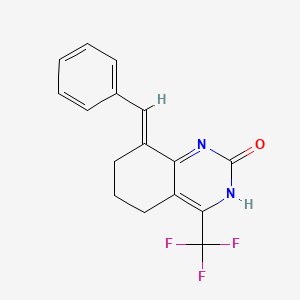

![Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13726941.png)

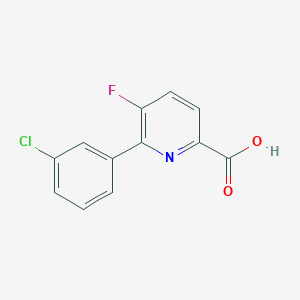


![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
